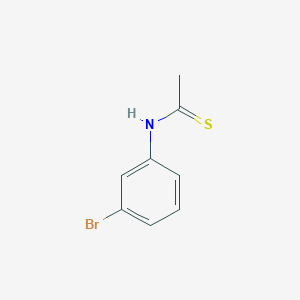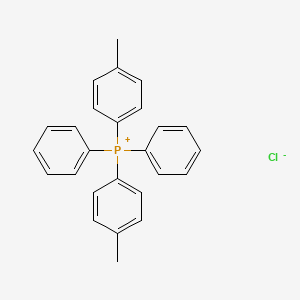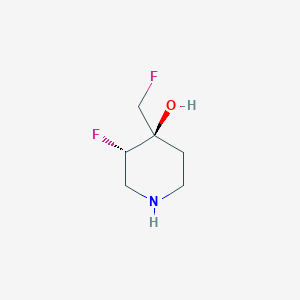
Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol is a chemical compound with the molecular formula C6H11F2NO and a molecular weight of 151.15 g/mol . This compound is characterized by the presence of fluorine atoms at the 3rd and 4th positions of the piperidine ring, which significantly influences its chemical properties and reactivity.
Métodos De Preparación
The synthesis of Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol involves several steps, typically starting from commercially available precursorsThe reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of fluorine atoms and the formation of piperidine derivatives.
Aplicaciones Científicas De Investigación
Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to specific biological effects. The compound may modulate the activity of neurotransmitters or inhibit certain enzymes, thereby exerting its effects .
Comparación Con Compuestos Similares
Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol can be compared with other fluorinated piperidine derivatives, such as:
Cis-3-fluoropiperidin-4-ol: Lacks the fluoromethyl group, resulting in different chemical properties and reactivity.
Trans-3-fluoro-4-(fluoromethyl)piperidin-4-ol: The trans configuration leads to different stereochemical properties and biological activity.
3,4-difluoropiperidine: Contains fluorine atoms at both the 3rd and 4th positions but lacks the hydroxyl group, affecting its solubility and reactivity
This compound is unique due to its specific stereochemistry and the presence of both fluorine and hydroxyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
1956370-49-2 |
|---|---|
Fórmula molecular |
C6H11F2NO |
Peso molecular |
151.15 g/mol |
Nombre IUPAC |
(3S,4R)-3-fluoro-4-(fluoromethyl)piperidin-4-ol |
InChI |
InChI=1S/C6H11F2NO/c7-4-6(10)1-2-9-3-5(6)8/h5,9-10H,1-4H2/t5-,6+/m0/s1 |
Clave InChI |
GIRUODYPRXWZCI-NTSWFWBYSA-N |
SMILES isomérico |
C1CNC[C@@H]([C@@]1(CF)O)F |
SMILES canónico |
C1CNCC(C1(CF)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


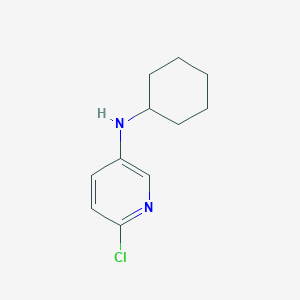
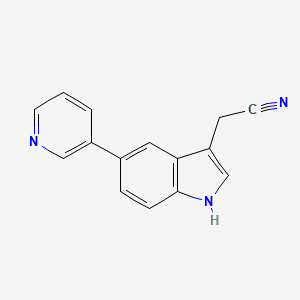
![4-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13088148.png)
![N-[2-(4-Aminophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13088151.png)
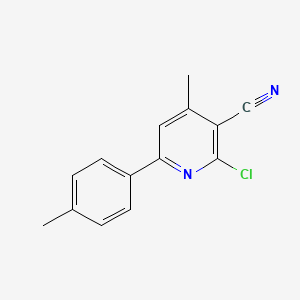
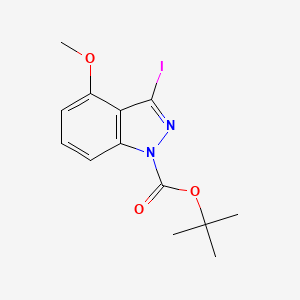
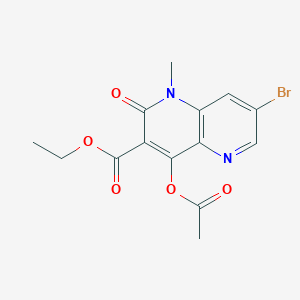

![(3R)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL](/img/structure/B13088180.png)

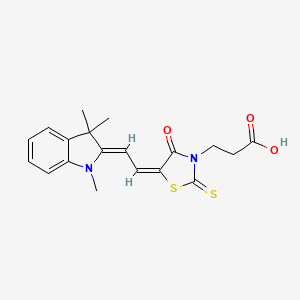
![1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13088207.png)
